4,4-Difluoropyrrolidin-2-one
Overview
Description
4,4-Difluoropyrrolidin-2-one is a fluorinated organic compound with the molecular formula C₄H₅F₂NO and a molecular weight of 121.09 g/mol It is a derivative of pyrrolidin-2-one, where two hydrogen atoms at the 4-position are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropyrrolidin-2-one typically involves the fluorination of pyrrolidin-2-one derivatives. One common method includes the reaction of pyrrolidin-2-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoropyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation yields N-oxides, while substitution can produce a variety of functionalized pyrrolidin-2-one derivatives .
Scientific Research Applications
4,4-Difluoropyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoropyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. This can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Pyrrolidin-2-one: The non-fluorinated parent compound.
4-Fluoropyrrolidin-2-one: A mono-fluorinated derivative.
4,4-Dichloropyrrolidin-2-one: A dichlorinated analogue.
Uniqueness: 4,4-Difluoropyrrolidin-2-one is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its analogues. This makes it a valuable compound for specific applications where fluorination is desired .
Properties
IUPAC Name |
4,4-difluoropyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO/c5-4(6)1-3(8)7-2-4/h1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNTVEUEDNMWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC1(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785332-67-3 | |
Record name | 4,4-difluoropyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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